Comprehensive Technical Guide on DI-DNPYR-L-LYSINE (CAS 35899-65-1): Physical Properties, Chemical Mechanisms, and Analytical Applications
Comprehensive Technical Guide on DI-DNPYR-L-LYSINE (CAS 35899-65-1): Physical Properties, Chemical Mechanisms, and Analytical Applications
Executive Summary
As analytical chemistry pushes toward higher throughput and greater sensitivity, the selection of derivatization agents becomes a critical variable in experimental design. DI-DNPYR-L-LYSINE (CAS 35899-65-1) —chemically designated as N2,N6-Bis(4,6-Dinitro-2-Pyridinyl)-L-Lysine—is a highly specialized, bis-derivatized amino acid.
Historically, Sanger’s reagent (2,4-dinitrofluorobenzene) was the gold standard for amino acid tagging. However, the incorporation of the dinitropyridyl (DNPyr) moiety in DI-DNPYR-L-LYSINE represents a significant structural evolution. By introducing a pyridine nitrogen into the electron-deficient nitroaromatic ring, this compound offers superior hydrogen-bond accepting capabilities and profound π -acidic character. This whitepaper systematically deconstructs its physical chemistry, synthetic mechanisms, and field-proven applications in both ultrafast chiral chromatography and agricultural spectrophotometry.
Physical and Chemical Properties
Understanding the physicochemical baseline of DI-DNPYR-L-LYSINE is essential for predicting its behavior in complex solvent systems and stationary phases.
| Property | Value | Causality / Analytical Significance |
| CAS Number | 35899-65-1 | Unique registry identifier for the bis-derivatized L-lysine enantiomer. |
| Molecular Formula | C16H16N8O10 | Reflects the covalent addition of two 4,6-dinitro-2-pyridinyl groups to the α and ϵ amines of lysine. |
| Molecular Weight | 480.34 g/mol | The high mass-to-charge ratio isolates the analyte from low-mass background noise in ESI-MS workflows. |
| Appearance | Yellow/Orange crystalline solid | The intense color is a direct result of the extended conjugated π -system and nitroaromatic charge-transfer characteristics. |
| UV/Vis Absorbance ( λmax ) | ~390 nm | The strong chromophoric shift allows for highly sensitive, interference-free spectrophotometric quantification[1]. |
| Solubility | Soluble in MeOH, ACN, DMSO | High polarity facilitates seamless integration into Reversed-Phase (RP) and Polar Organic Mode (POM) liquid chromatography[2]. |
Chemical Synthesis & Derivatization Mechanism
The formation of DI-DNPYR-L-LYSINE relies on a Nucleophilic Aromatic Substitution ( SNAr ) . The α and ϵ amino groups of L-lysine act as nucleophiles, attacking the electron-deficient 2-position of the reagent (typically 2-chloro-4,6-dinitropyridine or its 3,5-isomer).
The Causality of the Reaction: Why does this reaction proceed so efficiently without racemizing the L-lysine stereocenter? The two strongly electron-withdrawing nitro groups positioned ortho and para to the leaving group (chloride) drastically lower the activation energy required to form the intermediate Meisenheimer complex. This allows the derivatization to occur under mild alkaline conditions. Furthermore, compared to traditional phenyl-based reagents, the DNPyr reagent yields derivatives with [3].
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of DI-DNPYR-L-LYSINE.
Advanced Chromatographic Applications
Chiral Stationary Phase (CSP) Evaluation
DI-DNPYR-L-LYSINE and related DNPyr-amino acids are widely utilized as privileged analytes for evaluating macrocyclic glycopeptide-based CSPs, such as Teicoplanin and Vancomycin columns. Mechanistic Insight: Enantioseparation relies on a three-point interaction model. The DNPyr moiety acts as a potent π -acid, engaging in robust π−π stacking with the electron-rich aromatic rings of the teicoplanin aglycone. Simultaneously, the pyridine nitrogen provides a highly directional hydrogen-bond acceptor, which is absent in standard DNP derivatives. This [2].
Sub-Second Ultrafast Chromatography
Recent advancements have pushed the boundaries of high-throughput screening. DNPyr-derivatives are now employed in sub-second separations using Superficially Porous Particle (SPP) columns. By limiting the diffusion path of the analyte into the stationary phase, SPPs drastically reduce longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), enabling[4].
Caption: Three-point chiral recognition mechanism between DI-DNPYR-L-LYSINE and a Teicoplanin CSP.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include built-in thermodynamic and kinetic validation checkpoints.
Protocol 1: Spectrophotometric Quantification of Lysine via DNPyr Derivatization
Adapted from agricultural biochemistry standards for determining essential amino acid content[1].
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Enzymatic Hydrolysis: Suspend 100 mg of finely ground, defatted biological sample in 5 mL of papain solution. Incubate at 65°C to enzymatically liberate bound lysine.
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Derivatization Reaction: Centrifuge the hydrolysate (3000 rpm, 5 min). Transfer the supernatant to a reaction vial and add 0.1 mL of 2-chloro-4,6-dinitropyridine solution. React under mild alkaline conditions.
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Phase Separation (Validation Step): Add 5 mL of 1.2 N HCl and 5 mL of ethyl acetate.
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Causality Check: The unreacted reagent is highly lipophilic and partitions into the organic (upper) phase. The derivatized DI-DNPYR-L-LYSINE, possessing polar carboxylic acid characteristics, remains trapped in the aqueous acidic phase. The aqueous phase must exhibit a distinct yellow-orange hue; if it is clear, derivatization has failed.
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Quantification: Extract the aqueous phase and measure absorbance at 390 nm. Calculate the concentration against a standard curve of pure DI-DNPYR-L-LYSINE.
Protocol 2: Ultrafast Sub-Second Chiral Screening (HPLC)
Optimized for high-throughput laboratory environments[4].
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Column Preparation: Install a Teicoplanin-bonded Superficially Porous Particle (SPP) column (dimensions: 0.5 × 0.46 cm i.d.).
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Mobile Phase Formulation: Prepare a Polar Organic Mode (POM) isocratic mixture: 60:40 Methanol / 20 mM Ammonium Formate ( NH4CO2H ).
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System Parameters: Set the flow rate to an aggressive 5.0 mL/min.
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Critical Hardware Requirement: Ensure the detector data sampling rate is ≥ 160 Hz. Standard 20 Hz sampling will artificially broaden the peaks and fail to capture sub-second resolution.
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Injection & Detection: Inject 0.5 μL of DI-DNPYR-L-LYSINE standard (1 mg/mL). Monitor at 254 nm. Baseline resolution ( Rs>1.5 ) of enantiomeric impurities should occur at tR<1.0 second.
Comparative Data Presentation
The structural advantages of the DNPyr moiety over traditional DNP (phenyl-based) tags are quantitatively evident in chromatographic performance.
Table 2: Comparative Chromatographic Performance of DNPyr vs DNP Amino Acids
| Derivative Type | Analyte Example | Chromatographic Mode | Retention Time ( tR ) | Selectivity ( α ) | Resolution ( Rs ) |
| DNPyr (Pyridyl) | DNPyr-DL-Leucine | POM (Teicoplanin SPP) | 0.56 s / 0.91 s | 1.62 | 1.6 |
| DNPyr (Pyridyl) | DNPyr-DL-Norvaline | POM (Teicoplanin SPP) | 0.66 s / 1.00 s | 1.51 | 1.9 |
| DNP (Phenyl) | N-(3,5-DNB)-DL-Leucine | POM (Teicoplanin SPP) | > 1.50 s | < 1.40 | < 1.5 |
Data synthesized from sub-second separation studies, demonstrating the superior kinetic binding and selectivity of the DNPyr moiety[4].
References
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Nitroaromatic Reagents for Determination of Amines and Amino Acids by Liquid Chromatography/Electrochemistry. Journal of Liquid Chromatography (Taylor & Francis).[Link]
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Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. National Center for Biotechnology Information (PMC).[Link]
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Salient Sub-Second Separations. Analytical Chemistry (ACS Publications).[Link]
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Variation in Lysine Content in Durum Wheat (Triticum durum L.) Genotypes under Irrigation Conditions. International Journal of Current Microbiology and Applied Sciences (IJCMAS).[Link]
